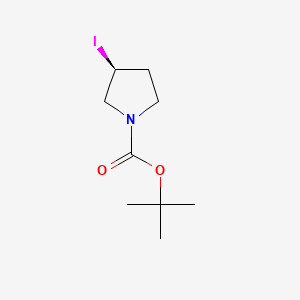

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B578355

Key on ui cas rn:

1234576-81-8

M. Wt: 297.136

InChI Key: CFTPTQLIAIOWLK-ZETCQYMHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08637500B2

Procedure details

Imidazole (2.62 g, 38.5 mmol), triphenylphosphine (10.1 g, 38.5 mmol), and tert-butyl 3-hydroxypyrrolidine-1-carboxylate (6.0 g, 32 mmol) were combined in 20 mL of THF and cooled in an ice bath. A freshly prepared solution of iodine (9.76 g, 38.5 mmol) in 20 mL of THF was then added at the rate of maintaining the internal temperature below 12° C. After the addition was complete, the reaction was allowed to warm to RT and stirred for 16 h. The reaction mixture was partitioned between MeOtBu and 10% NaHSO3. The aqueous layer was back extracted with MeOtBu (2×) and the combined orgnia layers were washed with brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 3-iodopyrrolidine-1-carboxylate as a colorless oil. MS (ESI, pos. ion) m/z: 241.6 (M−56).

Identifiers

|

REACTION_CXSMILES

|

N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH:26]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27]1.[I:38]I>C1COCC1>[I:38][CH:26]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.62 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CN(CC1)C(=O)OC(C)(C)C

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of maintaining the internal temperature below 12° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was partitioned between MeOtBu and 10% NaHSO3

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was back extracted with MeOtBu (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined orgnia layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a gradient of 0% to 20% EtOAc in hexane

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1CN(CC1)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08637500B2

Procedure details

Imidazole (2.62 g, 38.5 mmol), triphenylphosphine (10.1 g, 38.5 mmol), and tert-butyl 3-hydroxypyrrolidine-1-carboxylate (6.0 g, 32 mmol) were combined in 20 mL of THF and cooled in an ice bath. A freshly prepared solution of iodine (9.76 g, 38.5 mmol) in 20 mL of THF was then added at the rate of maintaining the internal temperature below 12° C. After the addition was complete, the reaction was allowed to warm to RT and stirred for 16 h. The reaction mixture was partitioned between MeOtBu and 10% NaHSO3. The aqueous layer was back extracted with MeOtBu (2×) and the combined orgnia layers were washed with brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 3-iodopyrrolidine-1-carboxylate as a colorless oil. MS (ESI, pos. ion) m/z: 241.6 (M−56).

Identifiers

|

REACTION_CXSMILES

|

N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH:26]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27]1.[I:38]I>C1COCC1>[I:38][CH:26]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.62 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CN(CC1)C(=O)OC(C)(C)C

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of maintaining the internal temperature below 12° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was partitioned between MeOtBu and 10% NaHSO3

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was back extracted with MeOtBu (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined orgnia layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a gradient of 0% to 20% EtOAc in hexane

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1CN(CC1)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |